

Furaptra: An In-depth Technical Guide for Intracellular Magnesium Measurement

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Compound of Interest

Compound Name: *Furaptra*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Furaptra** (also known as Mag-Fura-2), a ratiometric fluorescent indicator used for the measurement of intracellular magnesium ($[Mg^{2+}]_i$). It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective application. This document details the probe's spectral and binding properties, provides in-depth experimental protocols, and presents key data in a structured format for easy reference and comparison.

Core Principles of Furaptra

Furaptra is a fluorescent chelator structurally analogous to the calcium indicator Fura-2.^{[1][2]} Its utility in measuring intracellular magnesium lies in a characteristic shift in its fluorescence excitation spectrum upon binding to Mg^{2+} .^{[1][2]} When unbound, **Furaptra** has a peak excitation wavelength around 369-370 nm.^{[1][3]} Upon chelation of a magnesium ion, the excitation maximum shifts to a shorter wavelength, approximately 330-335 nm.^{[1][3]} The fluorescence emission is typically measured around 510 nm.^[1] This ratiometric nature, comparing the fluorescence intensity at two different excitation wavelengths, allows for a quantitative determination of $[Mg^{2+}]_i$ that is largely independent of probe concentration, path length, and instrumental variations.

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Furaptra**, providing a basis for experimental design and data interpretation.

Table 1: Spectral Properties of **Furaptra**

Property	Unbound (Mg ²⁺ -free)	Bound (Mg ²⁺ -saturated)	Isosbestic Point
Excitation Maximum	~369 nm[3][4]	~330 nm[3][4]	~346 nm[1]
Emission Maximum	~511 nm[3]	~491 nm[3]	-

Table 2: Ion Binding Affinity of **Furaptra**

Ion	Dissociation Constant (Kd)	Notes
Magnesium (Mg ²⁺)	1.5 mM - 5.5 mM	The Kd can vary depending on experimental conditions such as temperature, pH, and ionic strength.[1][5][6] In vitro values are generally lower than those determined intracellularly.[6]
Calcium (Ca ²⁺)	53 μM	Furaptra also binds to calcium, which can be a source of interference in measurements if intracellular calcium levels are high.[1]
Zinc (Zn ²⁺)	20 nM	Furaptra has a high affinity for zinc, with a peak excitation at 323 nm.[7] This allows for the potential to simultaneously measure [Zn ²⁺] and [Mg ²⁺].[7]

Experimental Protocols

This section provides detailed methodologies for the use of **Furaptra** in measuring intracellular magnesium.

Cell Loading with Furaptra AM

The acetoxymethyl (AM) ester form of **Furaptra** is membrane-permeant and is used to load the indicator into cells.^{[1][8]}

Materials:

- **Furaptra** AM (Mag-Fura-2 AM)^[8]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)^{[8][9]}
- Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- Probenecid (optional, to inhibit dye extrusion)^{[4][8]}

Protocol:

- Prepare a **Furaptra** AM stock solution: Dissolve **Furaptra** AM in anhydrous DMSO to a final concentration of 1-5 mM.^[9]
- Prepare the loading buffer: For each experiment, dilute the **Furaptra** AM stock solution into a physiological buffer to a final concentration of 1-5 μM .^[9] To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, it is recommended to first mix the **Furaptra** AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution.^[9]
- (Optional) To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.^[9]
- Cell Loading:
 - For adherent cells, replace the culture medium with the loading buffer.

- For suspension cells, pellet the cells and resuspend them in the loading buffer.
- Incubation: Incubate the cells for 15-60 minutes at 20-37°C.[9] The optimal loading time and temperature should be determined empirically for each cell type.
- Washing: After incubation, wash the cells at least twice with a fresh physiological buffer to remove extracellular **Furaptra** AM.
- De-esterification: Allow the cells to incubate in the fresh buffer for an additional 30 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases, trapping the active form of **Furaptra** within the cells.

Intracellular [Mg²⁺] Measurement and Calibration

The intracellular magnesium concentration is determined by measuring the ratio of fluorescence intensities at two excitation wavelengths.

Instrumentation:

- A fluorescence microscope or plate reader equipped with dual-excitation wavelength capabilities and an emission filter centered around 510 nm.

Measurement Protocol:

- Excite the **Furaptra**-loaded cells alternately at approximately 335 nm and 370 nm.[1]
- Record the fluorescence emission intensity at 510 nm for each excitation wavelength.[1]
- Calculate the ratio (R) of the fluorescence intensities (F335/F370).

Calibration Protocol: To convert the fluorescence ratio into an absolute [Mg²⁺]_i, a calibration must be performed to determine the minimum (R_{min}) and maximum (R_{max}) fluorescence ratios.[1]

- Determination of R_{max} (Mg²⁺-saturated):
 - Expose the **Furaptra**-loaded cells to a buffer containing a high concentration of Mg²⁺ (e.g., 10-50 mM) in the presence of an ionophore such as ionomycin (e.g., 5-10 μM) to

equilibrate intracellular and extracellular $[Mg^{2+}]$.

- Measure the fluorescence ratio as described above. This ratio represents R_{max} .
- Determination of R_{min} (Mg^{2+} -free):
 - Following the R_{max} measurement, expose the same cells to a Mg^{2+} -free buffer containing a strong Mg^{2+} chelator like EDTA (e.g., 50 mM) to deplete intracellular Mg^{2+} .
 - Measure the fluorescence ratio. This ratio represents R_{min} .
- Calculation of $[Mg^{2+}]_i$: The intracellular magnesium concentration can then be calculated using the Grynkiewicz equation:[1]

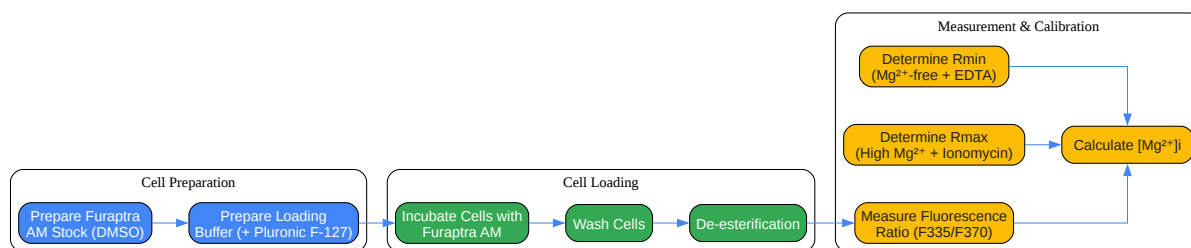
$$[Mg^{2+}]_i = K_d * [(R - R_{min}) / (R_{max} - R)] * (Sf_2 / Sb_2)$$

Where:

- K_d is the dissociation constant of **Furaptra** for Mg^{2+} under the experimental conditions.
- R is the experimentally measured fluorescence ratio in the cells.
- R_{min} is the fluorescence ratio in the absence of Mg^{2+} .
- R_{max} is the fluorescence ratio at saturating Mg^{2+} concentrations.
- Sf_2/Sb_2 is the ratio of fluorescence intensities at the denominator wavelength (~370 nm) for the Mg^{2+} -free and Mg^{2+} -bound forms of the indicator, respectively.[1]

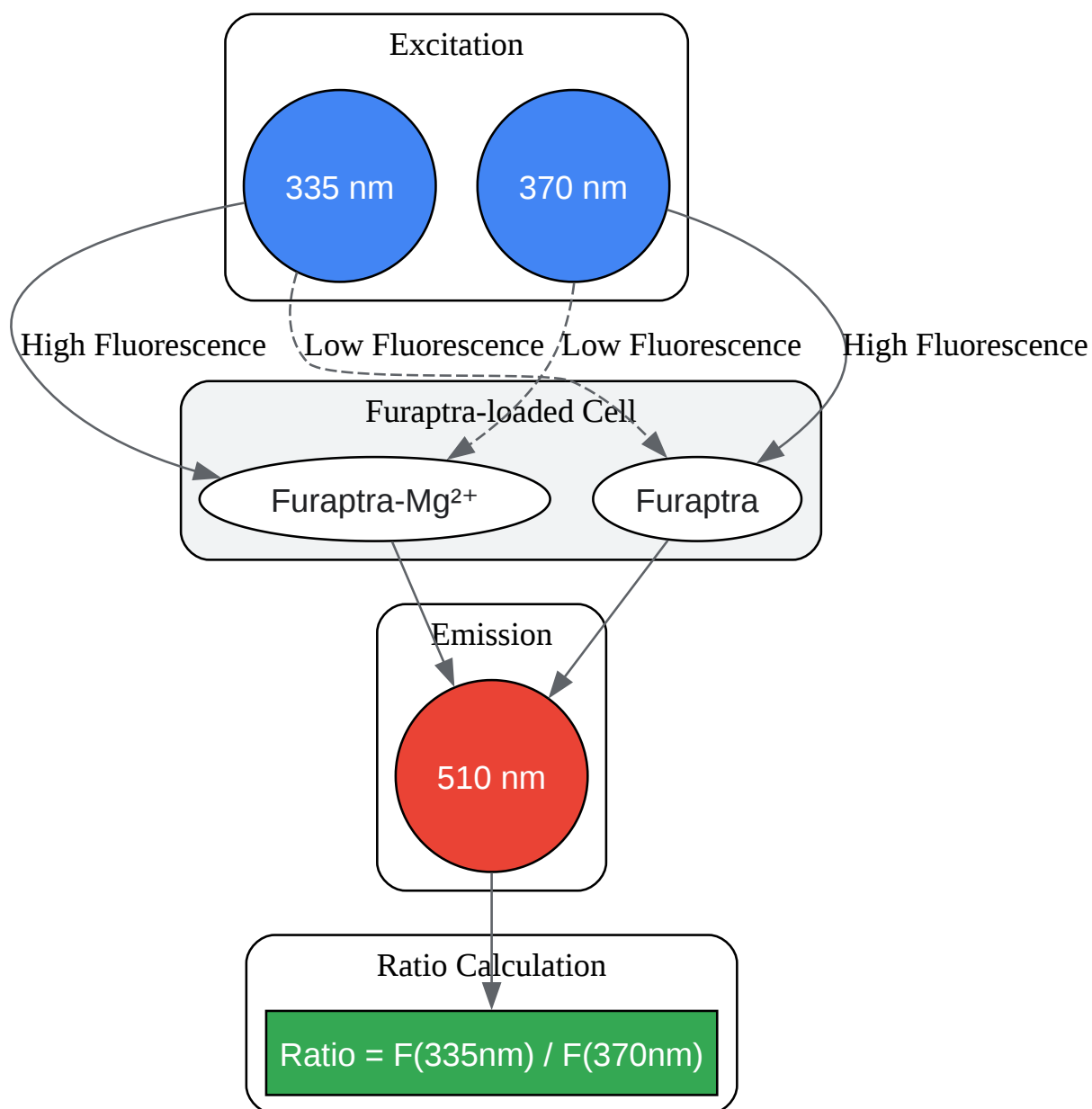
Visualizations

The following diagrams illustrate key aspects of using **Furaptra** for intracellular magnesium measurement.



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Caption: Experimental workflow for intracellular magnesium measurement using **Fura2/AM**.



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Caption: Principle of ratiometric measurement with **Fura-2**.

Important Considerations and Limitations

- Interference from other ions: As **Fura-2** also binds to Ca²⁺ and Zn²⁺, it is crucial to consider the potential for interference from these ions.[1][7] In experimental systems where

significant changes in intracellular calcium are expected, the interpretation of **Furaptra** signals should be approached with caution.

- **Intracellular Environment:** The dissociation constant (K_d) of **Furaptra** can be influenced by the intracellular environment, including pH, temperature, and protein binding.[10] Therefore, in situ calibration is highly recommended for accurate quantification of $[Mg^{2+}]_i$. [6]
- **Dye Compartmentalization and Extrusion:** In some cell types, **Furaptra** may be actively extruded from the cytoplasm or compartmentalized into organelles.[3][4] The use of inhibitors like probenecid can mitigate extrusion.[4][8] Verifying the cytosolic localization of the dye is advisable.[11]
- **Phototoxicity and Photobleaching:** As with any fluorescent probe, prolonged exposure to excitation light can lead to phototoxicity and photobleaching. It is important to minimize light exposure to maintain cell health and signal integrity.

This technical guide provides a solid foundation for the application of **Furaptra** in intracellular magnesium measurement. By understanding its principles, adhering to detailed protocols, and being mindful of its limitations, researchers can effectively utilize this powerful tool to investigate the critical role of magnesium in cellular physiology and drug development.

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